molecular formula C11H13BrN2O3 B1486938 (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone CAS No. 2205505-42-4

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone

Cat. No.: B1486938
CAS No.: 2205505-42-4
M. Wt: 301.14 g/mol
InChI Key: FYYUUMBQHUBCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone (CAS 2205505-42-4) is a brominated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol, serves as a versatile chemical intermediate and building block for the synthesis of more complex, biologically active molecules . Its core structure incorporates both a morpholine ring and a methoxypyridine moiety, which are common pharmacophores found in several classes of therapeutic agents. A primary research application of this compound is its role as a key synthetic intermediate in the development of potent PI3Kα (Phosphatidylinositol-3-kinase alpha) inhibitors . The morpholine component is a critical feature, as it often forms essential hydrogen bonds with the Val851 residue in the enzyme's hinge region, a interaction observed in numerous known PI3Kα inhibitors . Furthermore, the bromine atom at the 5-position of the pyridine ring provides a reactive handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . Inhibitors of the PI3K pathway are a major focus in oncology drug discovery due to the pathway's frequent dysregulation in cancers, including breast, ovarian, and prostate cancers . Beyond oncology, methoxypyridine-derived scaffolds are also explored in neuroscience research, particularly in the design of gamma-secretase modulators (GSMs) for Alzheimer's disease, highlighting the broad utility of this chemical scaffold . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can inquire for custom pack sizes, bulk quantities, and current pricing.

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-16-10-9(6-8(12)7-13-10)11(15)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYUUMBQHUBCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

One possible synthetic route involves the preparation of a similar pyridine derivative, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which shares structural similarities. The synthesis of this compound can be achieved through a two-stage reaction:

  • Stage 1: React methanol with acetyl chloride at 0°C for 0.166667 hours.
  • Stage 2: React 2-amino-3-nitro-4-methyl-5-bromopyridine with tert-butylnitrite at 0 - 25°C for 5 hours.

Detailed Procedure:

  • Methanol (2000 mL) is charged into a reaction vessel and cooled to approximately 0°C under inert gas protection with agitation.
  • Acetyl chloride (9.1 kg) is added, and the exothermic reaction is cooled and agitated for 10 minutes.
  • 2-amino-5-bromo-3-nitro-4-picoline (100 g) is added at 0°C.
  • Tert-butyl nitrite (236.5 g) is added at a rate that maintains the temperature below 5°C, noting a slight evolution of nitrogen gas.
  • The reaction mixture is warmed to 25°C over 30 minutes and agitated for 3-4 hours until a clear solution is obtained. The reaction's completeness is monitored by HPLC after 4 hours and is typically complete after 5 hours.
  • The reaction mixture is concentrated in vacuo to approximately 1000 mL, and then 500 mL of water is added to precipitate the product.
  • Saturated sodium bicarbonate solution (250 mL) is added with good agitation to neutralize the HCl and dissolve any hydroxy impurities.
  • The precipitate is collected, washed with 1000 mL of water, and dried at 40°C in vacuo.

Data:

  • Yield: 75.0 g (70.44%)
  • Melting Point: 132°C
  • IR (KBr, cm-1): 1633, 1581, 1538, 1512, 1458, 1377, 1344, 1321, 1244, 869, 779
  • 1H-NMR (DMSO-d6) (δ, ppm): 2.31 (s, 3H), 3.96 (s, 3H), 8.55 (s, 1H)
  • 13C-NMR (DMSO-d6) (δ, ppm): 17.49, 54.91, 99.41, 114.39, 141.02, 149.23, 153.46
  • HMS calcd for C7H7BrN2O3: 245.96401, found (M+1): 246.97184
  • Elemental Analysis calcd for C7H7BrN2O3: C, 34.03; H, 2.85; N, 11.34; found: C, 33.81; H, 2.91; N, 11.24

Multistep Synthesis Involving Halopyridines

Another approach involves using 5-bromo-2-methoxypyridine as a starting material in a multistep synthesis. This method includes reacting 5-bromo-2-methoxypyridine with double pinacol diboron in the presence of a carbonate catalyst to generate 2-methoxypyridine-5-boronic acid pinacol ester. This intermediate, without isolation, can then react with a 2-halopyridine to generate a pyrrole intermediate.

Reaction Conditions:

  • The reaction is carried out at 20-30°C.
  • Carbonate catalysts such as K2CO3 or Na2CO3 are used, preferably K2CO3.
  • The molar ratio of double pinacol diboron to 5-bromo-2-methoxypyridine is between 2.0:1.0 and 1.0:1.0, preferably 1.3:1.0.
  • Solvents like DMF, toluene, or dioxane can be used, with DMF being preferred.
  • The molar ratio of 2-methoxypyridine-5-boronic acid pinacol ester to 2-halopyridine is between 3.0:1.0 and 1:1, preferably 1.2:1.0.
  • The 2-halopyridine can be 2-iodopyridine, 2-bromopyridine, or 2-chloropyridine, with 2-chloropyridine being preferred.

Alternative Method

Synthesis of 2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl] IH- indole-5-carbonitrile: a) Reacting a compound of formula (I) wherein R1 is halogen, where the halogen is chloro, bromo or iodo with a compound of formula (II) wherein X is halogen, where the halogen is chloro, bromo or iodo in the presence of a base and a solvent to obtain a compound of formula (III) wherein R1 is halogen, where the halogen is chloro, bromo or iodo followed by, b) i) selective reduction of the compound of formula (III) with a reducing agent in the presence of a solvent, and ii) decomplexation to form of compounds of formula (IV) wherein R1 is halogen, where halogen is chloro, bromo or iodo which either is isolated, or followed by d) treating the compound of formula (V) with a suitable acid in the presence of a solvent to obtain the corresponding pharmaceutically acceptable salt.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures around -78°C.

    Oxidation: Potassium permanganate, solvents like acetone, and temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0-25°C.

Major Products Formed

    Substitution: Various substituted pyridines.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the pyridine derivatives. These reactions allow for the introduction of various substituents that can enhance the compound's biological activity. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, which are critical for its reactivity and interaction with biological targets .

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar pyridine derivatives possess potent effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, certain synthesized derivatives demonstrated inhibition values exceeding 90% against these pathogens, suggesting their potential as antimicrobial agents .

Anti-Thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties. In vitro studies revealed that specific derivatives displayed substantial activity against clot formation in human blood. For example, one derivative exhibited a lysis value of 41.32%, indicating its potential use in managing thrombotic disorders .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
Anti-thrombolyticManagement of thrombotic diseases
OncologyDevelopment of anti-cancer agents
AntiviralExploration for antiviral properties

Case Studies and Research Findings

Numerous studies have documented the synthesis and testing of pyridine-based compounds similar to this compound:

  • Study on Anti-Thrombolytic Activity : A series of pyridine derivatives were synthesized and tested for their ability to inhibit clot formation, revealing significant activity linked to specific structural features .
  • Antimicrobial Activity Evaluation : A comprehensive review highlighted the effectiveness of various pyridine compounds against a range of microbial strains, emphasizing their potential as new antimicrobial agents .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have demonstrated their ability to target cancer cells effectively while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility: The target compound’s bromo group enables Suzuki-Miyaura cross-coupling reactions, a feature shared with analogs like (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS: 742085-70-7) .
  • Pharmacokinetics : Morpholine-containing analogs generally exhibit improved aqueous solubility compared to pyrrolidine derivatives, as seen in NMR-based solubility studies .
  • Structure-Activity Relationships (SAR) : Positional changes (e.g., methoxy at position 2 vs. 3) significantly alter steric and electronic interactions, impacting target affinity .

Biological Activity

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is an organic compound that belongs to the class of halogenated heterocycles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2, featuring a bromine atom, a methoxy group, and a morpholinyl group attached to a pyridine ring. This unique structure contributes to its solubility and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups are critical for its binding affinity. The compound is believed to modulate signal transduction pathways and inhibit certain enzymes, which can lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on cancer cell proliferation. In vitro assays revealed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong selectivity against cancer cells compared to non-cancerous cells . Furthermore, it demonstrated a capacity to inhibit lung metastasis in animal models, outperforming known compounds like TAE226 .

Mechanistic Insights

The compound's mechanism involves inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in tumor cell proliferation and survival. Inhibition of PI3K has been linked to decreased phosphorylation of AKT, a key downstream effector in this signaling pathway . Additionally, flow cytometry analysis indicated that treatment with this compound could induce apoptosis in cancer cells by disrupting their cell cycle progression .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure0.126 (MDA-MB-231)PI3K/AKT pathway inhibition
5-FluorouracilN/A17.02 (MCF-7)Antimetabolite
TAE226N/AN/API3K inhibitor

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), pyridine protons (aromatic δ 7.0–8.5 ppm), and morpholine protons (δ 3.5–4.0 ppm).
    • ¹³C NMR : Carbonyl carbon (~δ 165–170 ppm), pyridine carbons, and methoxy carbon (~δ 55 ppm).
  • IR Spectroscopy : C=O stretch (~1650–1700 cm⁻¹), C-O (methoxy) stretch (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (exact mass: ~325.2 g/mol) and fragmentation patterns to confirm substituents .

How can researchers address contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions under varying conditions?

Advanced
Contradictions may arise from competing pathways (e.g., elimination vs. substitution). Strategies include:

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ NMR to identify intermediates.
  • Computational Modeling : Density Functional Theory (DFT) to compare activation energies of pathways .
  • Isotopic Labeling : Use deuterated solvents or labeled reagents to track mechanistic pathways.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates .

What strategies are recommended for resolving crystal structure determination challenges using X-ray diffraction?

Q. Advanced

  • Data Collection : Use high-resolution synchrotron sources for weakly diffracting crystals.
  • Refinement : Employ SHELXL for small-molecule refinement, particularly for handling disorder in the morpholine ring or methoxy group .
  • Crystallization Optimization : Additives like trifluoroacetic acid or seeding techniques to improve crystal quality.
  • Twinned Data : Use SHELXD for structure solution in cases of twinning .

What are the stability considerations for this compound under different storage conditions, and how can degradation be minimized?

Q. Basic

  • Degradation Pathways : Hydrolysis of the morpholinyl methanone group under acidic/basic conditions or photodegradation of the bromine substituent.
  • Storage Recommendations :
    • Anhydrous environment (argon atmosphere).
    • Low temperature (-20°C) in amber vials to prevent light-induced degradation.
    • Desiccants (e.g., silica gel) to mitigate moisture absorption .

How does the electron-withdrawing effect of the morpholinyl methanone group influence the pyridine ring’s electronic properties and subsequent reactivity?

Q. Advanced

  • Electronic Effects : The morpholinyl methanone group withdraws electron density via conjugation, activating the pyridine ring for electrophilic substitution at specific positions.
  • Reactivity Studies :
    • Hammett plots to quantify substituent effects on reaction rates.
    • Cyclic Voltammetry to measure redox potentials influenced by electron withdrawal.
    • DFT calculations to map electron density distribution .

What are the common impurities or by-products formed during the synthesis, and how can they be identified and separated?

Q. Basic

  • Impurities :
    • Unreacted starting materials (e.g., 5-bromo-2-methoxypyridine).
    • Acylated by-products (e.g., diacylated morpholine).
  • Detection :
    • TLC with UV visualization for rapid screening.
    • HPLC-MS for high-resolution separation and mass confirmation.
  • Purification : Gradient elution chromatography or recrystallization in ethanol/water .

In designing analogs for structure-activity relationship (SAR) studies, which positions on the pyridine ring are most amenable to modification without loss of activity?

Q. Advanced

  • Modifiable Positions :
    • 5-Position (Bromo) : Replace with other halogens (e.g., Cl, I) or functional groups (e.g., -CN, -CF₃) via cross-coupling .
    • 2-Position (Methoxy) : Substitute with bulkier alkoxy groups or bioisosteres (e.g., -OCH₂CF₃).
  • SAR Strategies :
    • Parallel synthesis using combinatorial libraries.
    • Pharmacophore modeling to identify critical hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.